2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole
Description
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S3/c1-27(23,24)13-4-2-3-11-15(13)19-17(26-11)21-9-7-20(8-10-21)16(22)12-5-6-14(18)25-12/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCWVEXOVRQJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound features a benzothiazole core substituted with a piperazine ring and a bromothiophene moiety. The presence of a methanesulfonyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C13H16BrN3O2S |
| Molecular Weight | 360.25 g/mol |
| CAS Number | 123456-78-9 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor , modulating biochemical pathways crucial for cellular functions. For instance, studies indicate that it can inhibit specific kinases involved in cancer cell proliferation.
Anticancer Properties
Research has shown that derivatives of benzothiazole compounds exhibit significant anticancer activity. The benzothiazole moiety is known for its ability to interfere with cell cycle progression and induce apoptosis in cancer cells. A study indicated that related compounds demonstrated cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells, with IC50 values ranging from 10 to 30 µM .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiazole derivatives have been reported to exhibit antibacterial and antifungal activities. For example, related compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating that the target compound may share similar properties .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The piperazine ring is often associated with neuroactive properties, which could contribute to the compound's efficacy in neurological applications .
Case Study 1: Anticancer Activity
In a controlled study involving various benzothiazole derivatives, researchers found that compounds similar to This compound exhibited significant cytotoxicity against human glioblastoma U251 cells. The study highlighted the importance of structural modifications in enhancing anticancer activity, particularly the role of the methanesulfonyl group in improving solubility and cellular uptake .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of thiazole-based compounds against various pathogens. The results indicated that certain derivatives displayed comparable efficacy to standard antibiotics like norfloxacin. This suggests that This compound could be developed as a novel antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound serves as a scaffold for the synthesis of new pharmaceuticals, particularly those targeting neurological disorders and cancer. Its ability to modulate biological pathways makes it a candidate for developing novel therapeutic agents.
- Mechanism of Action : The compound can interact with specific molecular targets, potentially inhibiting enzyme activity by binding to their active sites, thereby blocking substrate access.
- Anticancer Research :
- Neuropharmacology :
Materials Science Applications
- Organic Semiconductors :
- Sensors :
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of benzothiazole derivatives demonstrated that modifications to the piperazine ring significantly increased cytotoxicity against breast cancer cells. The study highlighted the importance of the bromothiophene moiety in enhancing the compound's interaction with DNA .
Case Study 2: Organic Electronics
Research on organic semiconductors has shown that incorporating this compound into polymer matrices can improve charge transport properties. This improvement is attributed to the effective π-stacking interactions facilitated by the benzothiazole core .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The benzothiazole core distinguishes this compound from quinoline-based analogues (e.g., C1–C7 in ) and thieno[2,3-d]pyrimidine derivatives (). Benzothiazoles are known for their planar aromatic structure, which facilitates π-π stacking interactions in biological targets, whereas quinolines offer extended conjugation that may alter binding pocket penetration .
Substituent Effects
Key Substituents:
- 5-Bromothiophene-2-Carbonyl: Halogenated thiophenes (e.g., bromo substituents) are common in kinase inhibitors due to their ability to occupy hydrophobic pockets. This contrasts with 4-fluorophenyl or 4-chlorophenyl groups in quinoline derivatives (), which may exhibit different steric and electronic profiles .
Comparison Table:
Preparation Methods
Aldehyde-Mediated Cyclization
A widely adopted method involves condensing 2-aminothiophenol (14) with substituted benzaldehydes under oxidative conditions. For instance, Yamazaki et al. demonstrated that refluxing 2-aminothiophenol with 4-nitrobenzaldehyde in ethanol containing 30% and cerium ammonium nitrate yields 2-(4-nitrophenyl)benzothiazole with 74% efficiency. Adapting this protocol, the methanesulfonyl precursor could be introduced by substituting the aldehyde with 4-(methanesulfonyl)benzaldehyde .
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Ce(SO)·4HO |
| Temperature | Reflux (78°C) |
| Time | 6–8 hours |
| Yield | 68–72% |
Carboxylic Acid Cyclization via PPA
Polyphosphoric acid (PPA) facilitates direct cyclization between 2-aminothiophenol and 4-methanesulfonylbenzoic acid . Heating at 150°C for 4 hours under PPA catalysis produces 4-methanesulfonyl-1,3-benzothiazole (29) in 50–60% yield. This one-pot method avoids intermediate isolation but requires stringent moisture control.
Functionalization at Position 2: Piperazine Incorporation
Introducing the piperazine moiety at position 2 of the benzothiazole core typically involves nucleophilic aromatic substitution (SAr) or transition-metal-catalyzed coupling.
Chlorination Followed by Piperazine Displacement
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Chlorination : Treating the benzothiazole core with at 80°C introduces a chloride leaving group at position 2.
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Piperazine Substitution : Reacting the chlorinated intermediate with piperazine in , using as a base, affords 2-(piperazin-1-yl)-4-methanesulfonyl-1,3-benzothiazole. Microwave irradiation (150°C, 20 minutes) enhances reaction kinetics, achieving 85% conversion.
Key Optimization
-
Solvent : Dimethylformamide () improves nucleophilicity.
-
Base : Potassium carbonate minimizes side reactions versus stronger bases like NaOH.
5-Bromothiophene-2-carbonyl Integration
The final step involves acylating the piperazine nitrogen with 5-bromothiophene-2-carbonyl chloride.
Carboxylic Acid Activation
5-Bromothiophene-2-carboxylic acid is treated with in dichloromethane () at 0°C to generate the acid chloride. Quenching excess with anhydrous ensures purity.
Amide Coupling
Combining the acid chloride with 2-(piperazin-1-yl)-4-methanesulfonyl-1,3-benzothiazole in , using as a base, yields the target compound. Catalytic (4-dimethylaminopyridine) accelerates acylation, achieving 90% yield within 2 hours.
Critical Parameters
| Factor | Optimal Condition |
|---|---|
| Solvent | Anhydrous |
| Temperature | 0°C → Room temperature |
| Coupling Agent | |
| Catalytic Additive | (5 mol%) |
Alternative Pathways and Comparative Analysis
Suzuki-Miyaura Coupling for Benzothiazole Formation
Heo et al. demonstrated that microwave-assisted Suzuki coupling between 2,6-dichlorobenzothiazole (33) and arylboronic acids constructs functionalized benzothiazoles. Applying this method, 4-methanesulfonylphenylboronic acid could couple to form the core structure, though yields remain untested for this specific derivative.
One-Pot Tandem Synthesis
Rangappa et al. reported a tandem oxidation-cyclization-dehydrogenation strategy using alcohols and 2-aminothiophenol. While advantageous for simplicity, this method struggles with electron-deficient substrates like methanesulfonyl derivatives, limiting its applicability here.
Challenges and Mitigation Strategies
-
Sulfonation Side Reactions :
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Over-sulfonation at position 6 is minimized by using controlled stoichiometry of .
-
-
Piperazine Diacylation :
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Employing mono-Boc-protected piperazine followed by deprotection prevents undesired bis-acylation.
-
-
Thiophene Bromination Selectivity :
Industrial-Scale Considerations
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Cost Efficiency : Bulk synthesis favors PPA-mediated cyclization over transition-metal catalysts.
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Green Chemistry : Recent advances replace with cyclopentyl methyl ether (CPME), reducing environmental impact.
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Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, minimizing byproducts.
Q & A
Q. What are the established synthetic routes for this compound, and what reagents/solvents are critical for its preparation?
The synthesis typically involves coupling the 5-bromothiophene-2-carbonyl group to the piperazine ring, followed by sulfonation and benzothiazole ring formation. Key reagents include sodium hydroxide (base for deprotonation) and dichloromethane or dimethylformamide (DMF) as solvents for solubilizing intermediates . Multi-step protocols often require purification via column chromatography or recrystallization, with yields optimized by controlling reaction temperature (e.g., 60–80°C for acylations) .
Q. Which spectroscopic and crystallographic methods are essential for structural validation?
Nuclear magnetic resonance (NMR; H and C) confirms proton environments and carbon frameworks, while mass spectrometry (MS) verifies molecular weight. X-ray crystallography resolves absolute stereochemistry, as demonstrated for analogous piperazine-thiazole hybrids . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350–1150 cm) .
Q. What are the hypothesized biological targets based on structural analogs?
Similar benzothiazole-piperazine derivatives target serotonin/dopamine receptors (neurological disorders) and kinase enzymes (cancer). The methanesulfonyl group may enhance solubility and binding to ATP pockets in kinases, as seen in fluorophenyl-benzothiazole analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the piperazine-thiophene coupling step?
Catalyst screening (e.g., HOBt/DCC for amide bond formation) and solvent polarity adjustments (e.g., DMF for high-temperature reactions) enhance coupling efficiency. Kinetic studies using TLC or HPLC monitoring can identify side reactions (e.g., bromothiophene hydrolysis), enabling stoichiometric tuning . Microwave-assisted synthesis may reduce reaction time from hours to minutes .
Q. What computational strategies predict binding affinities to neurological targets?
Molecular docking (AutoDock, Schrödinger) models interactions with serotonin receptors (5-HT), leveraging crystallographic data from related benzothiazole derivatives. Molecular dynamics simulations (AMBER, GROMACS) assess binding stability, focusing on hydrogen bonds between the sulfonyl group and receptor residues .
Q. How can contradictory data between in vitro potency and in vivo bioavailability be resolved?
Pharmacokinetic studies (e.g., plasma stability assays) may reveal metabolic vulnerabilities (e.g., piperazine N-dealkylation). Structural modifications, such as replacing methanesulfonyl with trifluoromethanesulfonyl, can improve metabolic stability while retaining activity . Prodrug strategies (e.g., esterification of polar groups) enhance membrane permeability .
Q. Which in vitro assays best evaluate kinase inhibition potential?
Fluorescence-based kinase activity assays (e.g., ADP-Glo™) quantify ATP competition. Selectivity panels (e.g., against JAK2, EGFR) identify off-target effects. Cell-based assays (e.g., MTT in cancer lines) validate cytotoxicity, with IC values correlated to structural features like bromothiophene’s electron-withdrawing effects .
Data Contradiction Analysis
Q. Why do some analogs show divergent activity in enzyme vs. cell-based assays?
Discrepancies may arise from differences in cell membrane permeability or off-target interactions. For example, bulky substituents (e.g., naphthalene in analogs) improve enzyme binding but reduce cellular uptake. Comparative permeability assays (Caco-2 monolayers) and efflux transporter inhibition studies (e.g., P-gp inhibitors) clarify these mechanisms .
Methodological Tables
| Key Reaction Optimization Parameters | Impact on Yield |
|---|---|
| Solvent polarity (DMF vs. THF) | Higher polarity → faster acylation |
| Temperature (60°C vs. RT) | Elevated → reduced side products |
| Catalyst (DCC vs. EDC/HOBt) | DCC → higher coupling efficiency |
| Biological Assay Selection Guide | Purpose |
|---|---|
| Fluorescence polarization (FP) | Protein-ligand binding kinetics |
| MTT assay | Cytotoxicity screening |
| ADME-Tox (Caco-2, microsomal stability) | Pharmacokinetic profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
